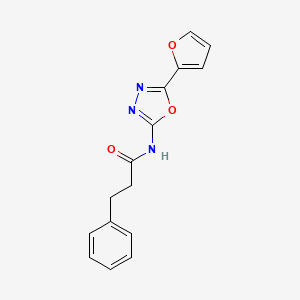

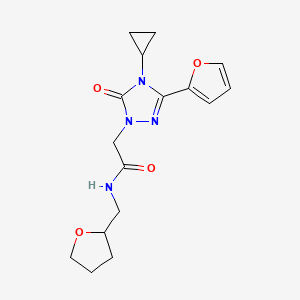

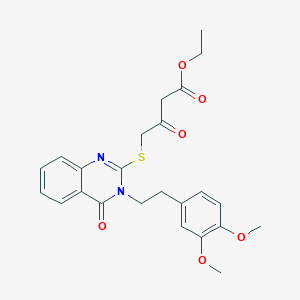

![molecular formula C22H18N2OS B2656554 4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 476284-83-0](/img/structure/B2656554.png)

4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The compound has shown potential biological activity due to its ability to interact with specific biomolecules in the human body. It has exhibited excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli .Physical And Chemical Properties Analysis

The compound is a yellowish-white powder that is stable at room temperature. It is soluble in organic solvents like ethanol and dimethyl sulfoxide but not as soluble in water.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of “4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide”:

Anticancer Research

4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has shown potential as an anticancer agent. Its unique structure allows it to interact with various cellular pathways that are crucial for cancer cell proliferation and survival. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Applications

This compound has been investigated for its anti-inflammatory properties. It can modulate the activity of key enzymes and signaling molecules involved in the inflammatory response. Research has demonstrated that it can reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes, making it a promising candidate for the treatment of inflammatory diseases .

Antimicrobial Activity

4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has been studied for its antimicrobial properties. It has shown efficacy against a range of bacterial and fungal pathogens. The compound’s ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a potential candidate for the development of new antimicrobial agents .

Neuroprotective Effects

Research has explored the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are common features of neurodegenerative diseases. The compound’s antioxidant properties and ability to modulate neuroinflammatory pathways contribute to its potential as a therapeutic agent for conditions like Alzheimer’s and Parkinson’s diseases .

Antioxidant Properties

The antioxidant properties of 4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide have been a focus of research. It can scavenge free radicals and reduce oxidative stress in cells. This property is beneficial in preventing cellular damage and has implications for the treatment of diseases where oxidative stress plays a key role, such as cardiovascular diseases and diabetes.

Drug Delivery Systems

The compound has been explored for its use in drug delivery systems. Its chemical properties allow it to be conjugated with various drug molecules, enhancing their stability and bioavailability. This makes it a valuable component in the design of novel drug delivery systems aimed at improving the efficacy and targeting of therapeutic agents.

Springer Sigma-Aldrich BMC Chemistry MDPI Smolecule

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS/c23-14-19-18-7-4-8-20(18)26-22(19)24-21(25)17-11-9-16(10-12-17)13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVBXXXBOQTTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

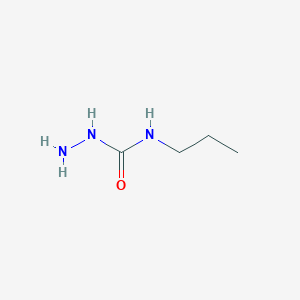

![3-[4-Amino-3-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)

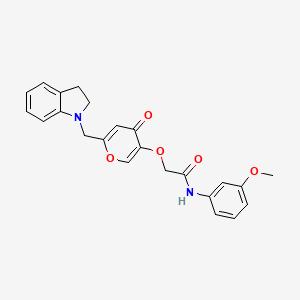

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)

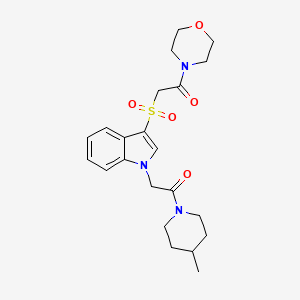

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2656487.png)